molecular formula C11H17NO3 B8107207 (Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate

(Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate

Cat. No.: B8107207
M. Wt: 211.26 g/mol
InChI Key: YRPHQFNJRONNNY-CLFYSBASSA-N
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Description

(Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is an organic compound that features a cyclopropane ring, a dimethylamino group, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acrylates or amides.

Scientific Research Applications

Chemistry

In polymer chemistry, (Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is used as a monomer for the synthesis of functional polymers. These polymers can be tailored for specific applications by modifying the reactivity of the pendant ester groups .

Biology and Medicine

Its unique structure allows for the development of novel pharmaceuticals with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in the production of UV-curable coatings and adhesives. These materials exhibit excellent mechanical properties and chemical resistance, making them suitable for various applications .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is unique due to the combination of its structural features. The presence of the cyclopropane ring imparts rigidity and strain, enhancing its reactivity. The dimethylamino group increases its nucleophilicity, making it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

ethyl (Z)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHQFNJRONNNY-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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